molecular formula C14H23N5 B11749842 1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11749842
M. Wt: 261.37 g/mol
InChI Key: JQBAGGNZIFZHFH-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazol-5-amine
  • 3-Methyl-1-propyl-1H-pyrazol-5-amine
  • 1-Ethyl-3-methyl-1H-imidazolium chloride

Comparison: 1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its dual pyrazole rings and specific alkyl substitutions. This structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-7-19-13(8-11(3)17-19)10-15-14-9-12(4)16-18(14)6-2/h8-9,15H,5-7,10H2,1-4H3

InChI Key

JQBAGGNZIFZHFH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=CC(=NN2CC)C

Origin of Product

United States

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